Azido-PEG4-NHS ester

Catalog No.
S520269
CAS No.
M.F
C15H24N4O8
M. Wt
388.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-NHS ester

Product Name

Azido-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C15H24N4O8

Molecular Weight

388.37 g/mol

InChI

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2

InChI Key

OIGKWPIMJCPGGD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azido-PEG4-NHS ester

The exact mass of the compound Azido-PEG4-NHS ester is 388.1594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG4-NHS ester (CAS: 944251-24-5) is a discrete, heterobifunctional crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a click-reactive azide group, separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer. In procurement and material selection, it serves as a foundational building block for antibody-drug conjugates (ADCs), PROTACs, and surface functionalization workflows. The PEG4 spacer, measuring approximately 16 Å in length, provides a highly effective balance by imparting sufficient aqueous solubility to prevent biomolecule aggregation while maintaining a manageable molecular weight. It reacts efficiently with primary amines at pH 7.0–9.0 to form stable amide bonds, subsequently enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with payload molecules [1].

Substituting Azido-PEG4-NHS ester with non-PEGylated alkyl analogs (e.g., azidobutyric acid NHS ester) or shorter PEG variants (e.g., Azido-PEG2-NHS ester) frequently compromises conjugation workflows. Alkyl linkers introduce significant hydrophobicity, which routinely causes irreversible aggregation and precipitation of heavily modified proteins or antibodies, leading to severe losses of expensive biological precursors [1]. Conversely, while Azido-PEG2-NHS ester is more hydrophilic than alkyl linkers, its shorter spacer length often fails to overcome the steric hindrance of the protein's tertiary structure, resulting in poor downstream click chemistry yields when reacting with bulky payloads like DBCO-modified drugs. Longer variants (e.g., PEG8 or PEG12) unnecessarily increase the hydrodynamic radius and procurement costs without providing proportional solubility benefits for standard applications [2].

Protein Solubility and Aggregation Prevention

When modifying proteins with multiple azide handles, the hydrophilicity of the linker is paramount. Conjugation with Azido-PEG4-NHS ester maintains the aqueous solubility of the modified protein, whereas substitution with non-PEGylated alkyl linkers (such as azidobutyric acid NHS ester) significantly increases the surface hydrophobicity. High-density labeling with alkyl linkers can lead to >50% protein loss due to precipitation, whereas the PEG4 variant preserves >95% protein recovery under identical conditions[1].

Evidence DimensionPost-conjugation protein recovery (solubility)
Target Compound Data>95% recovery (PEG4 linker)
Comparator Or Baseline<50% recovery (Alkyl linker, e.g., azidobutyric acid NHS ester)
Quantified DifferenceOver 45% absolute improvement in protein recovery
ConditionsHigh-density amine labeling of antibodies/proteins in aqueous buffer (pH 7.4)

Selecting the PEG4 variant prevents the catastrophic loss of expensive protein precursors due to precipitation during the bioconjugation workflow.

Steric Hindrance Mitigation in Downstream Click Reactions

The ~16 Å length of the PEG4 spacer provides critical physical distance between the protein surface and the azide reactive group. When compared to the shorter Azido-PEG2-NHS ester (~9 Å), the PEG4 variant demonstrates higher downstream conjugation efficiency when reacted with bulky strained alkynes (e.g., DBCO-payloads). The PEG4 spacer routinely enables >85% click conversion, whereas the PEG2 spacer often yields <60% conversion due to steric shielding by the protein's tertiary structure [1].

Evidence DimensionDownstream SPAAC click conversion yield
Target Compound Data>85% conversion (PEG4 spacer, ~16 Å)
Comparator Or Baseline<60% conversion (PEG2 spacer, ~9 Å)
Quantified Difference25% higher conjugation yield with bulky payloads
ConditionsSPAAC reaction with DBCO-modified payloads on protein surfaces

Higher click conjugation yields directly translate to lower payload waste and more consistent Drug-to-Antibody Ratios (DAR) in manufacturing.

Hydrolytic Stability vs. Reactivity in Aqueous Buffers

For aqueous bioconjugation, the reactive ester must survive long enough to react with target amines. Azido-PEG4-NHS ester exhibits a functional hydrolysis half-life of several minutes to hours at pH 7.2–8.5. In contrast, highly reactive alternatives like Azido-PEG4-acyl chlorides hydrolyze almost instantly upon contact with water, necessitating strictly anhydrous conditions. The NHS ester provides the necessary stability to achieve high-yield amine coupling in standard biological buffers without rapid degradation .

Evidence DimensionHydrolysis half-life in aqueous media
Target Compound DataMinutes to hours (Azido-PEG4-NHS ester)
Comparator Or BaselineSeconds (Azido-PEG4-acyl chloride)
Quantified DifferenceOrders of magnitude longer aqueous stability
ConditionsAqueous biological buffers at pH 7.2–8.5

The extended aqueous stability of the NHS ester allows for controlled, reproducible bioconjugation protocols in standard laboratory environments without requiring anhydrous setups.

Antibody-Drug Conjugate (ADC) Manufacturing

Azido-PEG4-NHS ester is a standard linker for functionalizing monoclonal antibodies with azide handles prior to payload attachment. Its ability to prevent protein aggregation (unlike alkyl linkers) and overcome steric hindrance (unlike PEG2 linkers) ensures a consistent and high Drug-to-Antibody Ratio (DAR) when subsequently reacted with DBCO-cytotoxins [1].

Fluorescent Labeling of Sensitive Biomolecules

In diagnostics and imaging, this compound is used to attach azide groups to sensitive proteins or peptides. The PEG4 spacer maintains the natural solubility of the biomolecule, ensuring that subsequent labeling with alkyne- or DBCO-fluorophores does not induce precipitation or alter the biomolecule's binding affinity [2].

Nanoparticle Surface Functionalization

For the development of targeted delivery systems or biosensors, Azido-PEG4-NHS ester is utilized to modify amine-functionalized nanoparticles (e.g., silica, magnetic beads, or extracellular vesicles). The extended ~16 Å spacer ensures that the azide groups remain accessible on the nanoparticle surface, maximizing the capture efficiency of alkyne-tagged targeting ligands [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

10

Exact Mass

388.15941374 Da

Monoisotopic Mass

388.15941374 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types